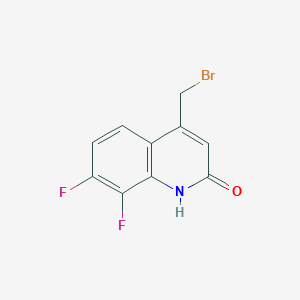

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

説明

Historical Development of Quinoline-Based Compounds

The historical trajectory of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. This discovery marked the beginning of a chemical revolution that would eventually lead to the development of numerous therapeutic agents and synthetic intermediates. Coal tar remained the principal commercial source of quinoline for many decades, establishing the foundation for all subsequent quinoline research.

The development of quinoline-based pharmaceuticals accelerated significantly during the nineteenth and early twentieth centuries. Quinine, isolated from cinchona bark by Pelletier and Caventou in 1820, became one of the first quinoline alkaloids to demonstrate significant therapeutic value. The compound proved invaluable in treating malaria and established quinoline derivatives as important medicinal agents. This success prompted extensive research into synthetic quinoline analogues, leading to the development of chloroquine in the 1940s.

The twentieth century witnessed remarkable advances in quinoline synthesis and application. Scientists at the Bayer Institute in Germany developed 4-aminoquinoline derivatives, including Resochin, which was later renamed chloroquine. These synthetic approaches demonstrated that quinoline derivatives could be systematically modified to enhance their therapeutic properties while reducing adverse effects. The success of these early synthetic quinolines established the framework for modern quinoline chemistry and encouraged investigation into more sophisticated derivatives.

Historically, the synthesis of quinoline compounds relied heavily on classical methods such as the Skraup synthesis and the Friedländer synthesis. The Skraup synthesis, involving the thermal cyclization of aniline with acrolein in the presence of concentrated sulfuric acid, enabled the first laboratory-scale synthesis of quinoline. The Friedländer approach, described in 1882, provided a more convenient procedure through the condensation of 2-aminobenzaldehydes with ketones. These foundational methods established the synthetic principles that continue to guide quinoline chemistry today.

The evolution toward halogenated quinoline derivatives represents a more recent chapter in quinoline history. Researchers recognized that strategic incorporation of halogen atoms could significantly enhance the biological activity and synthetic utility of quinoline compounds. This understanding led to the development of fluoroquinolones in the 1980s, which proved highly effective against bacterial infections. The success of fluoroquinolones demonstrated the potential of halogenated quinolines and encouraged further exploration of compounds like this compound.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1834 | First quinoline extraction by Runge | Established quinoline as distinct chemical entity |

| 1820-1940s | Natural alkaloid isolation and characterization | Demonstrated therapeutic potential of quinoline derivatives |

| 1940s-1960s | Synthetic quinoline development | Enabled systematic modification and optimization |

| 1980s-present | Halogenated quinoline advancement | Enhanced biological activity and expanded applications |

Role of Halogenated Quinolinones in Modern Chemistry

Halogenated quinolinones have emerged as crucial components in contemporary chemical research, offering enhanced biological activities and expanded synthetic possibilities compared to their non-halogenated counterparts. Research has demonstrated that select halogenated quinolines can effectively eradicate drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms. These compounds represent a significant advancement over conventional antibiotics, which typically target only actively replicating planktonic cells while leaving biofilm communities largely unaffected.

The synthetic tunability of halogenated quinoline scaffolds has proven particularly valuable in medicinal chemistry applications. Investigators have discovered unique antibacterial profiles through extensive analogue synthesis and microbiological studies. The incorporation of halogen atoms at specific positions within the quinoline ring system can dramatically alter the compound's pharmacological properties, leading to enhanced potency against resistant bacterial strains. This structure-activity relationship has guided the development of increasingly sophisticated halogenated quinoline derivatives.

Modern research has revealed that compounds such as this compound demonstrate enhanced activities against specific bacterial pathogens, particularly Staphylococcus epidermidis. The compound's calculated logarithmic partition coefficient of 2.7012 suggests favorable pharmacokinetic properties that may contribute to its biological activity. These findings highlight the importance of careful structural optimization in halogenated quinoline development.

The mechanism of action of halogenated quinolinones often involves metal chelation, which appears critical for both antibacterial and biofilm-eradicating activities. Studies have shown that structural similarities to known metal-chelating compounds contribute significantly to the pharmacophore responsible for biological activity. This understanding has informed the rational design of new halogenated quinoline derivatives with improved therapeutic potential.

Recent investigations have focused on reducing the calculated logarithmic partition coefficient values of halogenated quinolines to improve their therapeutic potential. Researchers have designed analogues incorporating chemical functionality that allows more favorable hydrogen-bond interactions with water, thereby enhancing solubility while maintaining biological activity. These efforts have led to the identification of compounds with enhanced activities against methicillin-resistant Staphylococcus epidermidis strains.

The industrial significance of halogenated quinolinones extends beyond their biological activities to include their role as synthetic intermediates. Compounds like this compound serve as valuable building blocks for the synthesis of more complex molecular structures. The presence of reactive halogen substituents enables diverse coupling reactions and functional group transformations that would be difficult to achieve with non-halogenated starting materials.

| Halogenated Quinoline Feature | Modern Application | Research Impact |

|---|---|---|

| Enhanced bacterial targeting | Antibiotic resistance treatment | Addresses critical healthcare need |

| Metal chelation capability | Biofilm eradication | Overcomes conventional antibiotic limitations |

| Synthetic versatility | Chemical intermediate applications | Enables complex molecule synthesis |

| Tunable pharmacokinetics | Drug development optimization | Improves therapeutic potential |

Positional Isomerism in Fluorinated Bromomethyl Derivatives

Positional isomerism plays a fundamental role in determining the chemical and biological properties of fluorinated bromomethyl quinoline derivatives. The specific positioning of fluorine atoms and bromomethyl groups within the quinoline ring system creates distinct molecular environments that significantly influence reactivity, stability, and biological activity. In the case of this compound, the strategic placement of substituents has been optimized to achieve specific chemical properties.

The 7,8-difluoro substitution pattern in this compound creates a unique electronic environment within the quinoline ring system. Fluorine atoms at these positions exert strong electron-withdrawing effects that alter the reactivity of other positions on the ring. This electronic perturbation influences both the chemical behavior of the bromomethyl group at position 4 and the overall molecular properties of the compound. The resulting electronic distribution contributes to the compound's enhanced biological activity compared to non-fluorinated analogues.

Comparative analysis with other positional isomers reveals the importance of precise halogen placement. Related compounds such as 4-(Bromomethyl)-1,2-dihydroquinolin-2-one, which lacks fluorine substitution, demonstrate markedly different chemical properties. The absence of fluorine atoms results in altered electronic distribution and modified reactivity patterns. Similarly, compounds with alternative fluorine positioning would be expected to exhibit distinct chemical and biological profiles.

The bromomethyl group at position 4 provides a highly reactive site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effects of the adjacent difluoro substitution, making the carbon-bromine bond more susceptible to nucleophilic attack. The strategic positioning of this reactive group enables efficient synthesis of diverse derivatives through well-established organic transformations.

Structural analysis reveals that the 7,8-difluoro substitution pattern minimizes steric hindrance while maximizing electronic effects. Alternative fluorine positioning, such as 5,6-difluoro or 6,7-difluoro substitution, would create different steric and electronic environments that could significantly alter the compound's properties. The selected 7,8-positioning represents an optimal balance between electronic activation and synthetic accessibility.

The quinolin-2(1H)-one core structure provides additional stability through hydrogen bonding interactions. The lactam functionality can participate in intermolecular hydrogen bonding, influencing both solid-state packing and solution behavior. This structural feature distinguishes quinolinone derivatives from their quinoline counterparts and contributes to their unique biological activities.

Research into positional isomerism has revealed that minor structural modifications can produce dramatic changes in biological activity. Studies of halogenated quinoline analogues have demonstrated that compounds with seemingly similar structures can exhibit vastly different antibacterial profiles. This structure-activity relationship emphasizes the critical importance of precise positional control in the design of bioactive quinoline derivatives.

| Substitution Position | Electronic Effect | Reactivity Impact | Biological Implication |

|---|---|---|---|

| 7,8-Difluoro | Strong electron withdrawal | Enhanced electrophilicity at position 4 | Increased binding affinity |

| 4-Bromomethyl | Reactive leaving group | Enables nucleophilic substitution | Facilitates metabolic transformation |

| 2-Quinolinone | Hydrogen bonding capability | Stabilizes molecular interactions | Enhances target recognition |

| Combined pattern | Synergistic effects | Optimized reactivity profile | Maximized biological activity |

特性

IUPAC Name |

4-(bromomethyl)-7,8-difluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJXWUVQJAQZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=O)N2)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655310 | |

| Record name | 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953070-72-9 | |

| Record name | 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical structure and properties:

- Molecular Formula : C9H6BrF2N

- Molecular Weight : 244.04 g/mol

- SMILES : FC(C1=NC=CC(Br)=C1C=C2)=C2F

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

A study by Rbaa et al. indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound demonstrated activity against several pathogenic strains, with inhibition zones comparable to standard drugs. For instance, the compound exhibited an inhibition zone of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumonia, suggesting its potential as an antibacterial agent .

Anticancer Activity

Research on quinoline derivatives has also shown promising anticancer activity. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The compound's mechanism involves the downregulation of heat shock protein 90 (Hsp90) client proteins such as HER2 and cdk-4, which are crucial for tumor growth and survival .

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 | 28 | Significant growth inhibition observed |

| PC3 | 30 | Induces apoptosis via Hsp90 downregulation | |

| MRC-5 | >82 | Low cytotoxicity in normal cells |

Table 2: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumonia | 25 | 27 |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Hsp90 : The compound's interference with Hsp90 leads to the degradation of oncogenic proteins essential for cancer cell survival.

- Antimicrobial Mechanism : Its structural features allow it to penetrate bacterial membranes effectively, disrupting cellular functions.

科学的研究の応用

Synthetic Intermediate in Pharmaceutical Development

The compound is primarily utilized as a synthetic intermediate in the development of novel pharmaceuticals. Its bromomethyl group is particularly valuable for further chemical modifications that can lead to the synthesis of various biologically active compounds. This versatility makes it an essential building block in medicinal chemistry.

Case Study: Nitric Oxide Synthase Inhibitors

One notable application is its role in the development of inducible nitric oxide synthase (iNOS) inhibitors . Research has demonstrated that derivatives of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one exhibit potent inhibitory activity against iNOS, which is implicated in inflammatory diseases and neuropathic pain.

A study by Bonnefous et al. (2010) identified a series of quinolinone derivatives that were effective in reducing pain behaviors in rodent models through their action on iNOS dimerization. The lead compound from this series showed significant efficacy without affecting motor coordination, highlighting its therapeutic potential in pain management .

Medicinal Chemistry and Therapeutic Applications

The compound has been explored for its potential in treating various diseases due to its ability to inhibit specific enzymes involved in disease pathology.

Table 1: Summary of Therapeutic Applications

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the activity of quinolone derivatives, including this compound. These studies focus on modifying different substituents to enhance potency and selectivity against target enzymes.

Key Findings from SAR Studies

- Modifications to the bromomethyl group can significantly impact the compound's inhibitory activity against iNOS.

- The presence of fluorine atoms enhances lipophilicity and biological activity.

- Structural modifications have led to compounds with improved pharmacokinetic profiles, making them suitable candidates for further development .

Future Directions and Research Insights

The ongoing research into this compound indicates promising avenues for future studies:

- Combination Therapies : Investigating the compound's effectiveness when used alongside other therapeutic agents.

- Expanded Biological Targets : Exploring its potential applications beyond iNOS inhibition, including other enzyme targets involved in various diseases.

- Formulation Development : Developing effective delivery systems to enhance bioavailability and therapeutic efficacy.

類似化合物との比較

Key Structural-Activity Relationships (SAR)

Halogen Substitutions: Fluorine at C7/C8: Critical for dual iNOS/nNOS inhibition in KD7332, as removal or replacement (e.g., with methyl or methoxy groups) reduces binding affinity . Bromine vs.

Heterocyclic Modifications: Benzimidazole-quinolinone vs. Amide-quinolinone: Conformational restriction in KD7332 improves metabolic stability compared to earlier amide-linked inhibitors, which exhibited high clearance . Imidazo[4,5-b]pyrazine vs. Pyridinylamino Groups: The imidazo[4,5-b]pyrazine moiety in KD7332 enhances dimerization inhibition of NOS, while pyridinylamino groups () may target alternative pathways .

Substituent Flexibility: Bromomethyl Group: Allows versatile functionalization (e.g., nucleophilic substitution in –8). Analogs lacking this group (e.g., dihydroquinolinones in ) show reduced synthetic utility.

Pharmacokinetic and Therapeutic Profiles

- KD7332 : Demonstrates oral bioavailability and efficacy in pain models without motor coordination deficits, highlighting a wide therapeutic margin (up to 1000 mg/kg in mice) .

- Cytotoxic Analogs (e.g., RB1) : Exhibit moderate activity in cancer models but lack detailed pharmacokinetic data, suggesting a need for optimization .

- Dihydroquinolinone Derivatives (): Lower structural complexity may reduce off-target effects but also limit potency against NOS isoforms.

準備方法

Step 1: Bromination of Alpha-Acetylacetanilide Derivative

- Starting Material: Alpha-acetylacetanilide (or fluorinated analog).

- Solvent: Organic solvents such as ethylene dichloride, chloroform, or methylene dichloride are used in quantities 4 to 8 times the weight of the starting material.

- Bromine Addition: Bromine is added dropwise in two portions; the first portion accounts for 60-70% of the total bromine amount.

- Reaction Conditions: The mixture is heated to complete the initial bromination, then cooled to 20-30°C before adding the remaining bromine.

- Workup: After bromination, the solvent is evaporated, water is added, and the pH is adjusted to 6-7 using alkali (e.g., sodium hydroxide, sodium carbonate, or sodium acetate).

- Isolation: The crude product is centrifuged, washed to neutral pH, pulped with alcohol (4-8 times the weight of the starting material), and dried to yield the acetyl bromide intermediate.

Step 2: Cyclization to 4-Bromomethyl Quinoline-2(1H)-one

- Reaction: The acetyl bromide intermediate is slowly added to concentrated sulfuric acid (mass ratio sulfuric acid to intermediate: 20:1 to 6:1).

- Temperature Control: Maintained between 0-20°C during addition and subsequent 3-hour reaction at 5-20°C.

- Quenching: The reaction mixture is added dropwise to cold water (6-10 times the weight of the intermediate) under cooling (<20°C).

- Isolation: The precipitated solid is centrifuged, washed, and suspended in water.

- pH Adjustment: The suspension is stirred and the pH adjusted to 6-7 with alkali.

- Purification: The crude product is centrifuged, washed to neutral pH, then pulped with alcohol (6-10 times the weight of the intermediate) at 10-40°C for 2 hours.

- Final Drying: The product is cooled to 0-5°C, centrifuged, and dried to obtain 4-bromomethyl quinoline-2(1H)-one with high purity (typically >99%) and high yield (90-93%).

This method addresses common issues in bromination such as over-bromination and dibromide formation, achieving high product purity and yield suitable for industrial-scale production.

Summary Table of Key Parameters in Preparation

| Parameter | Step 1: Bromination | Step 2: Cyclization |

|---|---|---|

| Starting Material | Alpha-acetylacetanilide (fluorinated analog) | Acetyl bromide intermediate |

| Solvent | Ethylene dichloride / Chloroform / Methylene dichloride (4-8× weight) | Concentrated sulfuric acid (6-20× weight) |

| Bromine Addition | Two portions: 60-70% first, rest after cooling | N/A |

| Temperature | Initial heating, then cooled to 20-30°C | 0-20°C during addition; 5-20°C reaction |

| pH Adjustment | To 6-7 with NaOH, Na2CO3, or sodium acetate | To 6-7 with NaOH, Na2CO3, or sodium acetate |

| Workup | Solvent evaporation, water addition, centrifugation, alcohol pulping | Water quenching, centrifugation, alcohol pulping |

| Alcohol Quantity | 4-8× weight of starting material | 6-10× weight of intermediate |

| Reaction Time | Until bromination completion | 3 hours reaction + 2 hours pulping |

| Yield | N/A | 90-93% |

| Purity (HPLC) | N/A | >99% |

Research Findings and Notes

- The bromination step is critical and requires careful control of bromine addition and temperature to minimize dibromide by-products.

- The use of concentrated sulfuric acid in the cyclization step promotes ring closure and formation of the quinolinone core.

- The pH adjustments and alcohol pulping steps serve to purify the product and remove impurities.

- The method is adaptable for fluorinated analogs such as 7,8-difluoro derivatives by using appropriately substituted starting materials.

- Industrial-scale syntheses have demonstrated that this method is cost-effective and reproducible, yielding high-purity compounds suitable for pharmaceutical research.

- The bromomethyl group at position 4 provides a reactive handle for further chemical transformations, making this compound valuable in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via bromination of a pre-functionalized quinolinone scaffold. For bromomethylation, direct substitution or radical-mediated bromination may be employed. Key steps include:

- Purification: Recrystallization using solvents like ethyl acetate/hexane (mp data for analogs: 71.5–73.5°C or 116–117°C in brominated indoles ).

- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (≥97% purity) and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., ¹H/¹³C NMR for analogous brominated quinolinones ).

- Critical Parameters: Control reaction temperature (<50°C) to avoid decomposition and use anhydrous conditions to prevent hydrolysis of the bromomethyl group .

Q. How can spectroscopic techniques differentiate this compound from its synthetic intermediates?

Methodological Answer:

- ¹H NMR: The bromomethyl (-CH2Br) group appears as a singlet at ~4.3–4.5 ppm, while the quinolinone carbonyl (C=O) resonates at ~160–165 ppm in ¹³C NMR. Fluorine atoms induce splitting patterns in adjacent protons .

- Mass Spectrometry (MS): A molecular ion peak at m/z ~285–290 (exact mass depends on isotopic Br/F distribution) confirms the molecular formula. Fragmentation patterns (e.g., loss of Br or CH2Br) distinguish intermediates .

- X-ray Crystallography: Used to resolve ambiguities in regiochemistry (e.g., distinguishing 7,8-difluoro from 6,7-difluoro isomers) via bond angles and torsion data .

Q. What in vitro assays are suitable for initial screening of nitric oxide synthase (NOS) inhibition activity?

Methodological Answer:

- Enzyme Inhibition Assays: Recombinant human iNOS/nNOS isoforms are incubated with the compound (1–100 µM), NADPH, and L-arginine. Nitrite production is quantified via Griess reagent .

- Selectivity Testing: Compare IC50 values against endothelial NOS (eNOS) to assess isoform specificity. For example, KD7332 (a related compound) showed >100-fold selectivity for iNOS/nNOS over eNOS .

- Data Interpretation: Use nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (Ki) and validate with radiolabeled L-arginine competition assays .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s binding to NOS isoforms?

Methodological Answer:

- Mechanistic Studies: Molecular docking (e.g., AutoDock Vina) reveals that the bromomethyl group occupies a hydrophobic pocket near the heme cofactor in iNOS/nNOS. This disrupts dimerization, a critical step for enzyme activity .

- SAR Analysis: Replace bromomethyl with chloromethyl or methyl groups to evaluate steric/electronic effects. For example, bromine’s size and polarizability enhance van der Waals interactions, improving potency (IC50 < 50 nM in optimized analogs ).

- Crystallographic Evidence: X-ray structures of NOS-compound complexes confirm bromine’s role in stabilizing a non-productive dimer conformation .

Q. What strategies mitigate off-target effects in in vivo pain models?

Methodological Answer:

- Pharmacokinetic Optimization: Adjust logP (aim for 2–3) via prodrug approaches (e.g., esterification of the quinolinone carbonyl) to enhance blood-brain barrier penetration while reducing hepatic metabolism .

- Dosing Regimens: Subchronic oral administration (e.g., 10 mg/kg twice daily) balances efficacy and toxicity. Monitor plasma levels via LC-MS/MS to maintain concentrations below the cytotoxicity threshold (e.g., IC50 for hERG inhibition > 10 µM) .

- Biomarker Validation: Measure spinal cord nitric oxide (NO) levels and pro-inflammatory cytokines (IL-6, TNF-α) to confirm target engagement and anti-inflammatory effects .

Q. How can structural modifications improve metabolic stability without compromising potency?

Methodological Answer:

- Deuterium Incorporation: Replace hydrogens at metabolically labile positions (e.g., benzylic CH2 in bromomethyl) with deuterium to slow CYP450-mediated oxidation .

- Fluorine Scanning: Introduce additional fluorine atoms at positions 5 or 6 to block oxidative metabolism. For example, 7,8-difluoro analogs show 3-fold longer half-lives in microsomal assays than mono-fluoro derivatives .

- In Silico Tools: Use ADMET Predictor™ or SwissADME to prioritize analogs with favorable QSAR profiles (e.g., topological polar surface area < 90 Ų for oral bioavailability) .

Q. What analytical methods resolve discrepancies in reported biological activity data?

Methodological Answer:

- Batch Analysis: Compare HPLC chromatograms and elemental analysis (C, H, N, Br) across synthetic batches to rule out impurity-driven variability (e.g., <0.5% unreacted starting material) .

- Assay Standardization: Use a common reference inhibitor (e.g., L-NMMA for NOS) to normalize inter-lab variability. Report activities as % inhibition ± SEM (n ≥ 3) .

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to assess effect sizes across studies. For example, discrepancies in ED50 values may arise from differences in rodent pain models (e.g., carrageenan vs. neuropathic pain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。